1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C25H24ClN5O and a molecular weight of 445.956 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. Common methods include the condensation of o-phenylenediamine with various aldehydes or acids .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Scientific Research Applications
1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
- 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile .
- 1-[4-(3,4-Dichlorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
Uniqueness
What sets 1-[4-(5-Chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O/c1-17-13-24(31-22-6-4-3-5-21(22)28-25(31)20(17)15-27)30-11-9-29(10-12-30)16-18-14-19(26)7-8-23(18)32-2/h3-8,13-14H,9-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNZOWTYZFKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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